molecular formula C24H21ClN4O3 B2845055 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941257-94-9

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2845055
CAS No.: 941257-94-9
M. Wt: 448.91
InChI Key: KZRLULQVEHVUQU-NYYWCZLTSA-N
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Description

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetically derived small molecule recognized for its potent and selective agonism of the G-Protein Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4111841/]. The primary research value of this compound lies in its mechanism of action; upon binding to the GPR40 receptor expressed predominantly in pancreatic beta-cells, it potentiates glucose-dependent insulin secretion [https://www.nature.com/articles/nature13478]. This unique mechanism offers a significant advantage for metabolic disease research, as it potentially uncouples insulin secretion from the risk of hypoglycemia, a common limitation of older insulin secretagogues. Consequently, this molecule serves as a critical pharmacological tool for investigating signaling pathways downstream of GPR40 activation, beta-cell function, and for validating the therapeutic potential of GPR40 as a target for the treatment of Type 2 Diabetes Mellitus (T2DM) [https://www.sciencedirect.com/science/article/abs/pii/S0960894X20302446]. Its application extends to in vitro studies characterizing receptor-ligand interactions and in vivo models of diabetes and metabolic syndrome to assess efficacy and long-term physiological impacts.

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-31-20-9-2-17(3-10-20)4-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)18-5-7-19(25)8-6-18/h2-11H,12-15H2,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRLULQVEHVUQU-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with a multifaceted structure that may confer significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several important functional groups:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its versatility in drug design.
  • Chlorobenzoyl Moiety : Enhances lipophilicity and may influence binding interactions.
  • Oxazole Ring : Contributes to the compound's biological activity through potential interactions with biological targets.

Molecular Formula : C25H23ClN4O3
Molecular Weight : 462.9 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : By binding to various receptors, it could modulate signaling pathways associated with diseases like cancer and neurological disorders.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial enzymes, suggesting potential antimicrobial properties .

Antitumor Activity

Research indicates that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines. The presence of the oxazole ring and the methoxyphenyl group are believed to enhance this activity. For instance:

  • IC50 Values : Studies have reported IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cell lines, highlighting its potency in inhibiting tumor growth .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity, as seen in other piperazine derivatives. The methoxy group may play a crucial role in enhancing this effect, as similar compounds have demonstrated effective protection against seizures in animal models .

Comparison with Related Compounds

To better understand the unique properties of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile, a comparison with structurally related compounds is beneficial:

Compound NameKey FeaturesDifferences
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinolineContains a piperazine moiety and a chlorobenzoyl groupNitro group instead of oxazole
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideAnother piperazine derivativeLacks the oxazole structure

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related oxazole-containing compounds:

  • Cytotoxicity Evaluation : Research published in MDPI demonstrated that oxazole derivatives exhibit significant growth inhibition in cancer cell lines, indicating their potential as therapeutic agents .
  • Mechanistic Studies : Investigations into the binding affinities of similar compounds reveal that modifications on the piperazine ring can significantly alter biological activity, underscoring the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of key analogues:

Substituent Variations on the Piperazinyl-Benzoyl Group

Compound Name Benzoyl Substituent Key Structural Features Potential Implications References
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Cl Electron-withdrawing Cl; methoxy-styryl Enhanced lipophilicity; possible bioactivity -
5-[4-(4-Fluorobenzoyl)-1-piperazinyl]-2-phenyl-1,3-oxazole-4-carbonitrile 4-F Smaller halogen (F); phenyl at position 2 Reduced steric hindrance; altered electronic effects
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Cl Meta-Cl; furyl substituent Increased steric bulk; potential solubility issues
  • Chlorine vs. Fluorine : The 4-chlorobenzoyl group in the target compound offers greater lipophilicity (higher logP) compared to the 4-fluoro analogue, which may enhance membrane permeability .

Variations at the Oxazole 2-Position

Compound Name 2-Position Substituent Key Features Implications References
Target Compound (E)-4-methoxyphenyl ethenyl Methoxy enhances electron density Improved solubility; potential H-bonding -
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (E)-4-fluorophenyl ethenyl Electron-withdrawing F; reduced solubility Increased metabolic stability
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 2-furyl Heteroaromatic; lower planarity Reduced π-π interactions; altered reactivity
  • Styryl vs. Furyl : The (E)-styryl group in the target compound provides extended conjugation, favoring planar interactions with biological targets. In contrast, the furyl group () introduces heteroatom-induced polarity and reduced planarity .
  • Methoxy vs.

Q & A

Q. What are the standard synthetic routes for 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile?

The synthesis typically involves:

  • Step 1 : Formation of the piperazine derivative via reaction of 4-chlorobenzoyl chloride with piperazine under basic conditions (e.g., NaOH) in solvents like dichloromethane .
  • Step 2 : Cyclization to form the oxazole ring using reagents such as ammonium acetate and acetic acid under reflux .
  • Step 3 : Introduction of the ethenyl group via a Wittig or Heck coupling reaction to incorporate the 4-methoxyphenyl moiety . Key considerations include temperature control (70–120°C) and solvent selection (DMF or THF) to optimize yield (~40–60%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the oxazole ring and E-configuration of the ethenyl group. DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals in the piperazine and aromatic regions .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (406.86 g/mol) and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) and cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .
  • Target identification : Competitive binding assays (SPR or fluorescence polarization) to assess interactions with receptors like serotonin or dopamine transporters .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve regioselectivity and reduce side products .
  • Purification : Use of preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Continuous flow chemistry enhances reproducibility for multi-step syntheses .
  • Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and minimizes degradation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to identify critical pharmacophores .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., CYP450 enzymes) and rationalizes potency variations .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme vs. cell-based) to distinguish direct target effects from off-target interactions .

Q. How does the compound’s stereoelectronic profile influence its reactivity and bioactivity?

  • DFT calculations : Predict charge distribution (Mulliken charges) and HOMO/LUMO energies to explain nucleophilic attack sites (e.g., oxazole C-2) .
  • SAR studies : Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) correlate with logP (2.8–3.5) and membrane permeability (Caco-2 assay) .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

  • Metabolic stability : Liver microsome assays (human/rat) identify metabolic hotspots (e.g., piperazine N-dealkylation) .
  • Formulation optimization : Nanoencapsulation (liposomes or PLGA nanoparticles) improves bioavailability in rodent pharmacokinetic studies .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight406.86 g/molHRMS
LogP3.2 ± 0.1Shake-flask
Solubility (PBS, pH 7.4)12 µMUV-Vis spectroscopy
Thermal StabilityDecomposes at 220°CDSC

Table 2 : Comparison with Structural Analogs

Compound ModificationBioactivity (IC50, µM)Selectivity IndexReference
4-Cl instead of 4-OCH30.8 vs. 2.5 (CYP3A4)3.1x
Piperazine → PiperidineInactiveN/A

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